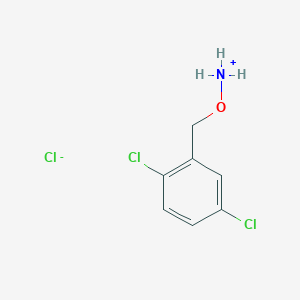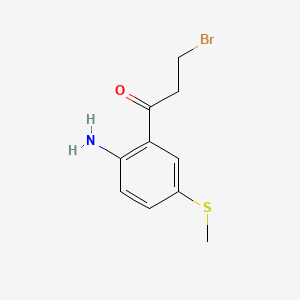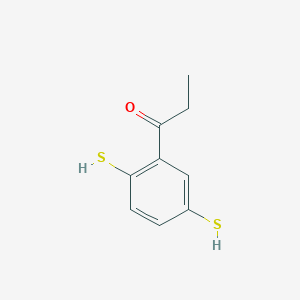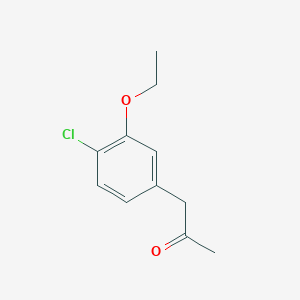
1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, trifluoromethylthio, and ketone functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group and subsequent formation of the ketone moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and minimize human intervention.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can undergo oxidation to form more complex structures.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions typically produce alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atoms and trifluoromethylthio group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The ketone moiety also plays a crucial role in its chemical behavior, allowing it to undergo various transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-chloropropane: Used in the preparation of active pharmaceutical ingredients and as a phase separation reagent.
1-Bromo-2-(trifluoromethylthio)benzene: Shares the trifluoromethylthio group and is used in organic synthesis.
Uniqueness
1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and trifluoromethylthio groups makes it particularly versatile in various chemical reactions and research applications.
Propiedades
Fórmula molecular |
C11H9Br2F3OS |
|---|---|
Peso molecular |
406.06 g/mol |
Nombre IUPAC |
1-bromo-1-[3-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Br2F3OS/c1-6(17)9(13)8-4-2-3-7(5-12)10(8)18-11(14,15)16/h2-4,9H,5H2,1H3 |
Clave InChI |
ISHXBUVCPLXWOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC(=C1SC(F)(F)F)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)
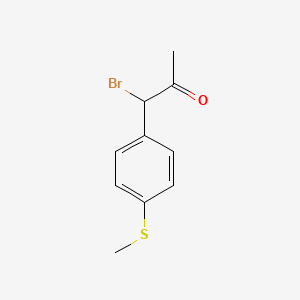
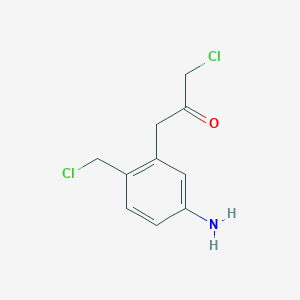

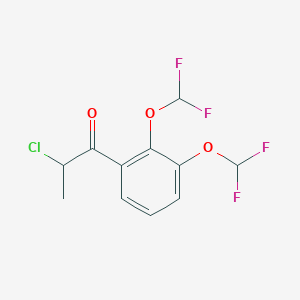


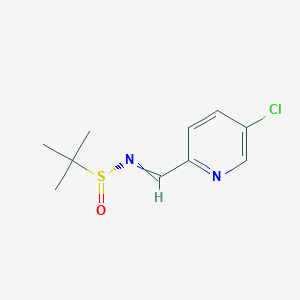
![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)
